molecular formula C25H20N2O3 B11668384 3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide

3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide

Cat. No.: B11668384
M. Wt: 396.4 g/mol
InChI Key: FVIPMDTYHCFZGU-UHFFFAOYSA-N
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Description

3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxy group, an imino group, and a carboxamide group attached to a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 3-hydroxy-4-aminonaphthalene-2-carboxamide in the presence of an acid catalyst. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide.

    Reduction: Formation of 3-hydroxy-4-[(E)-[(2-methoxyphenyl)amino]methyl]-N-phenylnaphthalene-2-carboxamide.

    Substitution: Formation of 3-hydroxy-4-[(E)-[(2-substituted phenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide.

Scientific Research Applications

3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: The compound is investigated for its potential use as a dye or pigment in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s electronic properties also allow it to participate in electron transfer processes, making it useful in materials science applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide
  • 3-Hydroxy-4-[(E)-[(2-hydroxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide
  • 3-Hydroxy-4-[(E)-[(2-chlorophenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide

Uniqueness

3-Hydroxy-4-[(E)-[(2-methoxyphenyl)imino]methyl]-N-phenylnaphthalene-2-carboxamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-methoxyphenyl)iminomethyl]-N-phenylnaphthalene-2-carboxamide

InChI

InChI=1S/C25H20N2O3/c1-30-23-14-8-7-13-22(23)26-16-21-19-12-6-5-9-17(19)15-20(24(21)28)25(29)27-18-10-3-2-4-11-18/h2-16,28H,1H3,(H,27,29)

InChI Key

FVIPMDTYHCFZGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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